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molecular formula C13H9F2NO3 B8419174 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene

1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene

Cat. No. B8419174
M. Wt: 265.21 g/mol
InChI Key: NPROYARGKMPEPK-UHFFFAOYSA-N
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Patent
US07790885B2

Procedure details

Potassium carbonate (11.1 g) was added to a solution of 2,4,5-trifluoronitrobenzene (9.48 g) and benzyl alcohol (5.54 ml) in N,N-dimethylformamide (40 ml), followed by stirring at room temperature for 60 hours. Water (120 ml) was added to the reaction mixture at 0° C., followed by stirring at 4° C. for 24 hours. The precipitated crystals were collected by filtration, and washed with water. The crystals were dried under reduced pressure to give the title compound (11.5 g, 81%) as pale yellow crystals.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
5.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:13]=[C:12](F)[C:11]([F:15])=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17].[CH2:19]([OH:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O>CN(C)C=O>[CH2:19]([O:26][C:12]1[CH:13]=[C:8]([F:7])[C:9]([N+:16]([O-:18])=[O:17])=[CH:10][C:11]=1[F:15])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.48 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Name
Quantity
5.54 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 4° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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